
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea is a complex molecule that may be related to urea derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research. For instance, the synthesis of similar compounds has been reported to be of interest in the development of anticancer drugs, as seen in the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, which is an important intermediate for small molecule anticancer drugs .
Synthesis Analysis
The synthesis of related urea derivatives involves multi-step nucleophilic reactions starting from commercially available precursors. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved through a series of nucleophilic reactions starting from 2-chloro-5-nitropyridine, with a high total yield of up to 92% . This suggests that a similar approach could be employed for the synthesis of 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, although specific conditions and reagents would need to be optimized for the unique structure of this compound.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of a nitro group, as seen in the 1-methyl-3-(5-nitropyridin-2-yl) urea, indicates potential for increased reactivity and interaction with biological targets . The methoxy group, as mentioned in the study of urinary 3-methoxy-4-hydroxy-phenyl-metabolites, is stable and can be easily determined, suggesting that it could confer stability to the molecule . The specific molecular structure of the compound would likely influence its reactivity and potential as a pharmacological agent.
Chemical Reactions Analysis
The reactivity of urea derivatives can be influenced by the presence of nitroso and nitro groups. For instance, the nitrosation of 1-phenyl-3-(pyridylmethyl)ureas resulted in two positional isomers with different chemical and antitumor activities . This indicates that the nitro group in the compound of interest could also lead to various chemical reactions, potentially yielding isomers with distinct properties. The regioselectivity of such reactions would depend on the medium and reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their functional groups and molecular structure. The presence of a nitro group can affect the compound's acidity, reactivity, and solubility, which are important factors in drug design and synthesis . The methoxy group may contribute to the stability of the compound and affect its solubility in organic solvents . Detailed analysis of these properties would require experimental data specific to the compound .
科学的研究の応用
Radiolabeled Antagonists for Tumor Targeting
Akgün et al. (2009) developed novel radioiodinated 1,4-benzodiazepines, including derivatives of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea. These compounds were evaluated as high-affinity selective antagonists at cholecystokinin types 1 and 2 receptors, showing potential for in vivo tumor targeting. They were particularly effective in identifying CCK(1) receptor binding sites in tumors, offering a valuable tool for cancer research and diagnostics (Akgün et al., 2009).
Antimicrobial and Anticancer Properties
Verma et al. (2015) synthesized a series of benzodiazepine derivatives, including the mentioned compound, and evaluated them for antimicrobial and anticancer activities. They found that certain derivatives exhibited significant antimicrobial and anticancer properties, indicating potential therapeutic applications (Verma et al., 2015).
Antiproliferative Effects on Cancer Cells
In a study by Lee et al. (2011), 4-aryl-thieno[1,4]diazepin-2-one derivatives, structurally related to the discussed compound, were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including urea derivatives, showed promising anticancer activities, suggesting their potential as therapeutic agents in cancer treatment (Lee et al., 2011).
Antidiabetic Screening
Lalpara et al. (2021) synthesized N-substituted dihydropyrimidine derivatives and evaluated them for in vitro antidiabetic activity. These compounds, including derivatives similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, exhibited potential as antidiabetic agents (Lalpara et al., 2021).
特性
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-28-19-11-7-6-10-17(19)21(15-8-4-3-5-9-15)26-22(23(28)30)27-24(31)25-18-13-12-16(29(32)33)14-20(18)34-2/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVYJJTUMOCMX-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

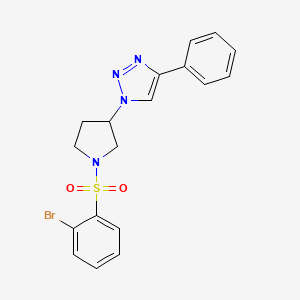
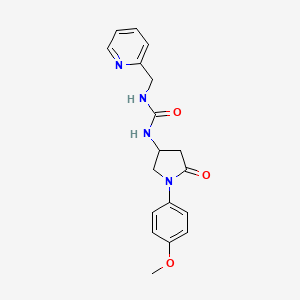
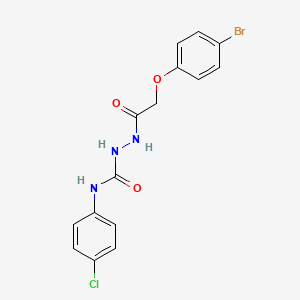
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
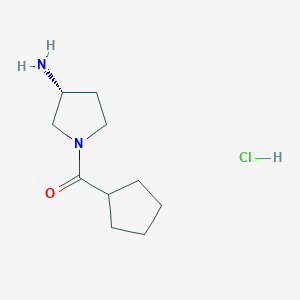
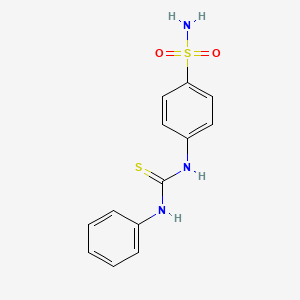
![N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B3013708.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)
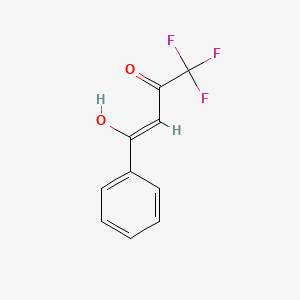
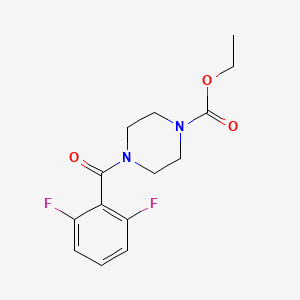
![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)
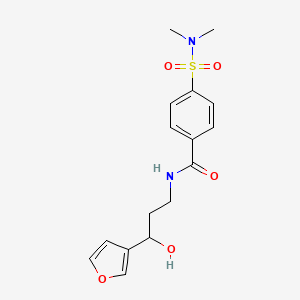
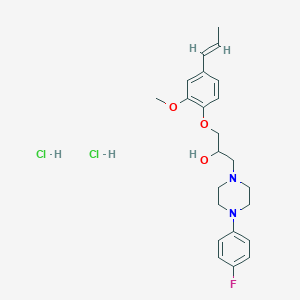
![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)